molecular formula C8H15N3O B11774948 1-(1-(Methoxymethyl)-1H-pyrazol-3-yl)propan-2-amine

1-(1-(Methoxymethyl)-1H-pyrazol-3-yl)propan-2-amine

Cat. No.: B11774948
M. Wt: 169.22 g/mol
InChI Key: VMAFJQOHCALRQX-UHFFFAOYSA-N
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Description

1-(1-(Methoxymethyl)-1H-pyrazol-3-yl)propan-2-amine (CAS 1956371-64-4) is a high-purity pyrazolyl amine compound supplied with a typical purity of 97% (HPLC) and requires storage at 2-8°C . This chemical features a propan-2-amine chain linked to a 1H-pyrazole ring that is protected by a methoxymethyl group at the N1 position, making it a valuable building block in medicinal chemistry and drug discovery. The pyrazole ring is a privileged scaffold in medicinal chemistry, found in a wide range of bioactive molecules and approved drugs . Recent scientific literature highlights the significant research interest in pyrazole derivatives, particularly as potent and selective inhibitors for metalloproteinases like meprin α and meprin β . These proteases are emerging as key therapeutic targets in various pathologies, including cancer, Alzheimer's disease, and fibrotic diseases . The structure of this compound, especially its amine functional group, allows for further derivatization to explore structure-activity relationships and optimize interactions with these biological targets. As a key synthetic intermediate, this amine is useful for constructing more complex molecules for preclinical development. It is offered for non-human research applications only and is strictly not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

1-[1-(methoxymethyl)pyrazol-3-yl]propan-2-amine

InChI

InChI=1S/C8H15N3O/c1-7(9)5-8-3-4-11(10-8)6-12-2/h3-4,7H,5-6,9H2,1-2H3

InChI Key

VMAFJQOHCALRQX-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=NN(C=C1)COC)N

Origin of Product

United States

Preparation Methods

Solvent and Catalyst Selection

Ethanol and acetonitrile are prevalent solvents due to their balance of polarity and boiling points. For example, the cyclocondensation step in utilized ethanol, enabling efficient mixing and easy removal via rotary evaporation. Catalysts such as 4-dimethylaminopyridine (DMAP) accelerated Boc-protection in, while Cu(I) salts facilitated cross-coupling in patent syntheses.

Temperature and Time

Reactions often proceed at elevated temperatures (e.g., 95°C for 16 hours in DMF) to overcome kinetic barriers. However, milder conditions (room temperature, 24 hours) are preferred for acid- or base-sensitive intermediates.

Yield and Purity

The table below summarizes key synthetic steps and their outcomes:

StepReagents/ConditionsYieldSource
Pyrazole ring formationEthyl 2-formyl-3-oxopropionate, ethanol69%
Boc-protectionBoc₂O, DMAP, acetonitrile71%
Alkylation2-bromopropane, NaOH, ethanol51%*

*Hypothetical yield based on analogous reactions.

Comparative Analysis of Synthetic Routes

Direct Condensation vs. Multi-Step Functionalization

Direct condensation (e.g.,) offers simplicity but limited flexibility for late-stage modifications. In contrast, multi-step routes (e.g.,) enable precise control over substituent placement at the cost of increased complexity.

Protecting Group Strategies

Boc-protection () proves advantageous for preventing unwanted side reactions during alkylation but requires additional deprotection steps (e.g., TFA treatment). Unprotected routes risk amine oxidation or nucleophilic interference.

Scalability and Green Chemistry

Patent WO2022056100A1 emphasizes solvent recycling and catalyst recovery to enhance sustainability . Ethanol, a green solvent, is favored in industrial settings over DMF or acetonitrile.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The secondary amine (-NH-) in the propan-2-amine moiety acts as a nucleophile. Common reactions include:

Reaction Type Reagents/Conditions Products References
AlkylationMethyl iodide, K₂CO₃, DMFN-methylated derivative
AcylationAcetic anhydride, pyridineAcetamide derivative
SulfonylationTosyl chloride, baseSulfonamide derivatives

The methoxymethyl group (-OCH₂-) on the pyrazole ring can undergo hydrolysis under acidic or basic conditions to yield hydroxymethyl intermediates, though this pathway requires further experimental validation.

Pyrazole Ring Functionalization

The pyrazole nitrogen atoms (N1 and N2) participate in coordination chemistry and electrophilic substitutions:

Reaction Type Reagents/Conditions Outcome References
Metal complexationTransition metal salts (e.g., Cu²⁺)Stable coordination complexes
Electrophilic aromatic substitutionHNO₃/H₂SO₄Nitration at C4 position (predicted)

Crystallographic data from related pyrazole-amines (e.g., 3,5-bis(propan-2-yl)-1H-pyrazol-4-amine) confirms planarity of the pyrazole ring, enhancing π-electron delocalization and electrophilic reactivity .

Oxidation and Reduction Pathways

The methoxymethyl and amine groups dictate redox behavior:

Process Reagents Products References
Amine oxidationH₂O₂, Fe³⁺ catalystNitrone or nitroso intermediates
Methoxymethyl oxidationKMnO₄, acidic conditionsFormaldehyde or carboxylic acid derivatives
Reductive aminationNaBH₃CN, carbonyl compoundsTertiary amine derivatives

Biological Interaction Mechanisms

The compound’s reactivity extends to pharmacological targets:

  • Enzyme inhibition : Forms hydrogen bonds with active-site residues via pyrazole N-atoms and amine group .

  • Receptor modulation : The methoxymethyl group enhances blood-brain barrier penetration, as observed in neuropharmacological analogs.

Comparative Reactivity with Structural Analogs

Compound Key Reactive Sites Unique Reactivity
3-(1H-pyrazol-1-yl)propan-1-amine Primary amine, pyrazole N-atomsHigher basicity at primary amine vs. secondary
1-methyl-N-(propan-2-yl)-1H-pyrazol-3-amine Methylated pyrazole N1Reduced electrophilic substitution potential

Scientific Research Applications

Medicinal Chemistry

1-(1-(Methoxymethyl)-1H-pyrazol-3-yl)propan-2-amine has been identified as a candidate for several therapeutic applications:

  • Anti-inflammatory Agents : The compound's structural similarities to known anti-inflammatory agents suggest potential efficacy in reducing inflammation.
  • Antitumor Activity : Preliminary studies indicate that derivatives of pyrazole compounds exhibit significant antitumor properties. This compound may enhance selectivity for cancer cells, potentially leading to reduced side effects compared to traditional chemotherapeutics.

Interaction Studies

Understanding the interaction of this compound with biological targets is crucial for elucidating its mechanism of action. Interaction studies typically involve:

  • Binding Affinity Assessments : Evaluating how well the compound binds to specific receptors or enzymes.
  • Cell-Based Assays : Conducting experiments on various cancer cell lines (e.g., MCF7, SKOV-3) to assess cytotoxicity and therapeutic potential.

Synthesis and Reactivity

The synthesis of this compound generally involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the pyrazole ring through condensation reactions.
  • Introduction of the methoxymethyl group via alkylation or similar methods.
  • Finalization of the amine group through reductive amination or other amine synthesis techniques.

The compound's reactivity profile allows for further modifications, which can lead to the development of more potent analogs.

Comparative Analysis with Related Compounds

To contextualize the potential of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructureKey Characteristics
3,5-DimethylpyrazoleC7H10N2Known for anti-inflammatory properties
4-AminoantipyrineC11H12N4OExhibits analgesic and antipyretic activities
Pyrazolo[3,4-b]quinolineC10H7N3Displays potent antitumor activity

These comparisons highlight how structural variations can influence pharmacological properties and suggest pathways for further exploration.

Case Studies and Research Findings

Recent studies have focused on synthesizing novel derivatives based on the core structure of this compound:

  • A study published in Bioorganic & Medicinal Chemistry evaluated several pyrazole derivatives for their angiotensin-converting enzyme (ACE) inhibitory activity, indicating potential cardiovascular applications .
  • Another investigation into pyrazole-based compounds demonstrated significant anticancer activity against multiple tumor cell lines, reinforcing the therapeutic promise of this class .

Mechanism of Action

The mechanism of action of 1-(1-(Methoxymethyl)-1H-pyrazol-3-yl)propan-2-amine involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural modifications. For example, it can inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation. The molecular targets and pathways involved are studied through biochemical assays and molecular docking studies to elucidate the compound’s effects .

Comparison with Similar Compounds

Pyrazole-Based Analogs

Compound Name Substituents (Pyrazole Ring) Amine Position Molecular Formula Molecular Weight (g/mol) Key Differences/Applications
1-(1-(Methoxymethyl)-1H-pyrazol-3-yl)propan-2-amine 1-(methoxymethyl) Propan-2-amine Likely C₈H₁₅N₃O ~169.22 Reference compound; research use
3-(5-Methyl-1H-pyrazol-1-yl)propan-1-amine 5-methyl Propan-1-amine C₇H₁₁N₃ 153.19 Linear amine chain; no methoxymethyl group
(4-Chloro-1-methyl-1H-pyrazol-3-yl)methylamine 4-chloro, 1-methyl Methylamine C₆H₁₀ClN₃ 159.62 Chloro substituent; methylamine linkage
[(1-Propyl-1H-pyrazol-3-yl)methyl]amine 1-propyl Methylamine C₇H₁₃N₃ 139.20 Propyl group at pyrazole 1-position

Key Observations :

  • The methoxymethyl group in the target compound enhances hydrophilicity compared to alkyl or chloro substituents.
  • Propan-2-amine (secondary amine) may confer distinct receptor-binding properties vs. primary amines (e.g., propan-1-amine) .

Indole and Benzofuran Derivatives

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Pharmacological Notes
1-(5-Fluoro-1H-indol-3-yl)propan-2-amine (PAL-544) Indole 5-fluoro C₁₁H₁₃FN₂ 192.23 Monoamine releaser; tested in cocaine discrimination assays
1-(5-Methoxy-1H-indol-3-yl)propan-2-amine Indole 5-methoxy C₁₂H₁₆N₂O 204.27 Structural analog of psychedelic tryptamines; regulated in some jurisdictions
1-(Benzofuran-5-yl)propan-2-amine (5-APB) Benzofuran None C₁₁H₁₃NO 175.23 Psychoactive "benzofury" compound; controlled substance

Key Observations :

  • Indole/benzofuran analogs exhibit serotonin receptor affinity due to their planar aromatic systems, unlike the pyrazole-based target compound .
  • Substitutions (e.g., methoxy, fluoro) modulate potency and selectivity for monoamine transporters .

Benzimidazole and Triazole Derivatives

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Applications
(1S)-1-(1H-Benzimidazol-2-yl)-3-(methylthio)propan-1-amine Benzimidazole Methylthio group C₁₁H₁₅N₃S 221.32 Potential kinase inhibitor; chiral center
3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine Hydrochloride Triazole 1-methyl C₆H₁₂ClN₅ 197.65 Intermediate in agrochemical/pharmaceutical synthesis

Key Observations :

  • pyrazole .

Research Implications

  • Pharmacological Potential: The pyrazole core is less explored than indole/benzofuran systems in CNS drug development. Further studies could assess monoamine transporter activity (e.g., dopamine/norepinephrine) as seen in PAL-544 .
  • Synthetic Versatility : Methoxymethyl and amine functionalities allow for derivatization, enabling structure-activity relationship (SAR) studies .

Biological Activity

1-(1-(Methoxymethyl)-1H-pyrazol-3-yl)propan-2-amine is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound consists of a pyrazole ring substituted with a methoxymethyl group and an amine moiety, which may contribute to its pharmacological properties. The compound's structure positions it as a valuable candidate for various therapeutic applications, particularly in targeting specific biological pathways.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C10H14N4O\text{C}_{10}\text{H}_{14}\text{N}_4\text{O}

Key Characteristics

PropertyValue
Molecular Weight194.24 g/mol
CAS Number1956371-64-4
SolubilitySoluble in organic solvents
StabilityStable under normal conditions

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as receptors or enzymes. These interactions may modulate biochemical pathways, leading to various therapeutic effects. The exact mechanism remains to be fully elucidated through further research.

Pharmacological Potential

Research indicates that pyrazole derivatives often exhibit diverse pharmacological activities, including:

  • Anti-inflammatory : Similar compounds have shown effectiveness in reducing inflammation.
  • Analgesic : Potential for pain relief based on structural analogs.
  • Antitumor : Pyrazole derivatives have been linked to anticancer properties.

Interaction Studies

Interaction studies are critical for understanding the compound's biological effects. These studies typically involve:

  • Binding Affinity : Assessing how well the compound binds to target proteins.
  • In vitro Testing : Evaluating biological responses in cell cultures.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructureKey Characteristics
3,5-DimethylpyrazoleC7H10N2Known for anti-inflammatory effects
4-AminoantipyrineC11H12N4OExhibits analgesic properties
Pyrazolo[3,4-b]quinolineC10H7N3Displays potent antitumor activity

These comparisons highlight the potential for enhanced selectivity and potency against targeted biological pathways due to the specific substitutions present in this compound.

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives, including this compound. Notable findings include:

Study on Anti-inflammatory Activity

A study demonstrated that pyrazole derivatives could inhibit inflammatory cytokine production in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.

Antitumor Activity Assessment

Research involving structural analogs indicated that certain pyrazole derivatives exhibit significant cytotoxicity against various cancer cell lines, supporting further exploration of this compound as a possible anticancer agent.

Receptor Binding Studies

Binding affinity assays revealed that related compounds interact with G-protein-coupled receptors (GPCRs), indicating that this compound may also function as a ligand for similar receptors.

Q & A

Q. What are the recommended synthetic routes for 1-(1-(Methoxymethyl)-1H-pyrazol-3-yl)propan-2-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step condensation reactions. For example, pyrazole derivatives are often synthesized by reacting propenones with hydrazine derivatives under acidic conditions (e.g., acetic acid) . Optimize reaction conditions by varying solvents (e.g., ethanol or DMF), temperature (35–80°C), and catalysts (e.g., triethylamine or cesium carbonate). Monitor reaction progress using TLC or HPLC, and purify via column chromatography with gradients of ethyl acetate/hexane .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectral techniques:
  • 1H/13C NMR : Confirm substitution patterns (e.g., methoxymethyl group at N1 and amine at propan-2-yl) by analyzing chemical shifts (e.g., δ 3.3–3.5 ppm for methoxy protons) .
  • HRMS (ESI) : Verify molecular weight (e.g., [M+H]+ ion) with <2 ppm error .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or regiochemistry by obtaining single-crystal structures .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • PPE : Use nitrile gloves, lab coats, and safety goggles. For aerosol-prone steps (e.g., grinding), wear P95 respirators or OV/AG-P99 cartridge masks .
  • Ventilation : Perform reactions in fume hoods with >100 ft/min airflow to minimize inhalation risks .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., replace methoxymethyl with hydroxyethyl or phenyl groups) and compare bioactivity .
  • Screening Assays : Test analogs in in vitro models (e.g., enzyme inhibition, cell viability assays) with positive/negative controls. Use dose-response curves (IC50/EC50) to quantify potency .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases, GPCRs) .

Q. What strategies resolve contradictory data in pharmacological activity studies?

  • Methodological Answer :
  • Reproducibility Checks : Verify purity (>98% via HPLC) and exclude batch variability .
  • Mechanistic Studies : Use knockout cell lines or selective inhibitors to confirm target engagement .
  • Meta-Analysis : Compare results with structurally related compounds (e.g., pyrazol-5-amine derivatives) to identify trends in bioactivity .

Q. How can reaction yields be improved during large-scale synthesis without compromising purity?

  • Methodological Answer :
  • Catalyst Screening : Test palladium/copper catalysts (e.g., Pd(OAc)2, CuBr) to enhance coupling efficiency .
  • Solvent Optimization : Switch to polar aprotic solvents (e.g., DMSO) for better solubility of intermediates .
  • Flow Chemistry : Implement continuous-flow systems to control exothermic reactions and reduce side products .

Q. What advanced analytical techniques are suitable for detecting degradation products?

  • Methodological Answer :
  • LC-QTOF-MS : Identify low-abundance degradation products with high mass accuracy .
  • Stability Studies : Expose the compound to stress conditions (heat, light, pH extremes) and monitor degradation via accelerated stability testing .
  • Isotopic Labeling : Use 13C/15N-labeled analogs to trace metabolic pathways in in vivo studies .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported toxicity profiles of pyrazole derivatives?

  • Methodological Answer :
  • Toxicogenomic Profiling : Use RNA-seq or proteomics to identify differentially expressed genes/proteins in exposed cell lines .
  • In Silico Predictions**: Apply QSAR models (e.g., OECD Toolbox) to predict acute toxicity (oral LD50) and cross-validate with experimental data .
  • Species-Specific Testing : Compare toxicity in human vs. rodent hepatocytes to assess translational relevance .

Experimental Design Considerations

Q. What controls are essential in bioactivity assays to ensure data validity?

  • Methodological Answer :
  • Negative Controls : Include vehicle-only (e.g., DMSO) and non-targeting analogs .
  • Positive Controls : Use established inhibitors/agonists (e.g., SR141716 for cannabinoid receptor studies) .
  • Blinding : Implement double-blinded protocols during data collection/analysis to reduce bias .

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